1,4-Bis(2-hydroxypropoxy)naphthalene
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Overview
Description
1,4-Bis(2-hydroxypropoxy)naphthalene is an organic compound derived from naphthalene It is characterized by the presence of two hydroxypropoxy groups attached to the 1 and 4 positions of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Bis(2-hydroxypropoxy)naphthalene can be synthesized through the reaction of naphthalene with propylene oxide in the presence of a catalyst. The reaction typically involves the following steps:
Naphthalene Activation: Naphthalene is first activated by a suitable catalyst, such as an acid or base.
Reaction with Propylene Oxide: The activated naphthalene is then reacted with propylene oxide under controlled temperature and pressure conditions to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process may include additional steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis(2-hydroxypropoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The hydroxypropoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation Products: Carbonyl derivatives.
Reduction Products: Dihydroxy derivatives.
Substitution Products: Substituted naphthalene derivatives.
Scientific Research Applications
1,4-Bis(2-hydroxypropoxy)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,4-Bis(2-hydroxypropoxy)naphthalene involves its interaction with various molecular targets and pathways. The hydroxypropoxy groups can participate in hydrogen bonding and other interactions with biomolecules, influencing their structure and function. The naphthalene ring can undergo electrophilic aromatic substitution, leading to the formation of biologically active derivatives.
Comparison with Similar Compounds
1,4-Bis(2-hydroxyethoxy)naphthalene: Similar structure but with ethoxy groups instead of propoxy groups.
1,4-Bis(2-hydroxypropoxy)benzene: Similar structure but with a benzene ring instead of a naphthalene ring.
Uniqueness: 1,4-Bis(2-hydroxypropoxy)naphthalene is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to its analogs. The hydroxypropoxy groups enhance its solubility and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
73826-01-4 |
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Molecular Formula |
C16H20O4 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
1-[4-(2-hydroxypropoxy)naphthalen-1-yl]oxypropan-2-ol |
InChI |
InChI=1S/C16H20O4/c1-11(17)9-19-15-7-8-16(20-10-12(2)18)14-6-4-3-5-13(14)15/h3-8,11-12,17-18H,9-10H2,1-2H3 |
InChI Key |
HCFOKLZURRLZLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=C(C2=CC=CC=C21)OCC(C)O)O |
Origin of Product |
United States |
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